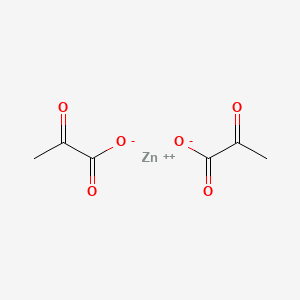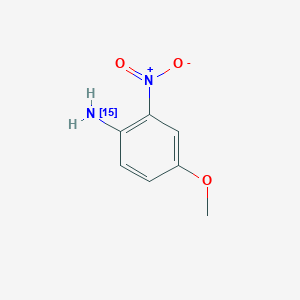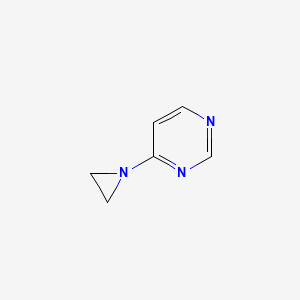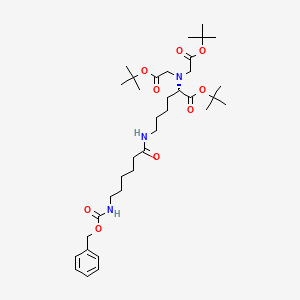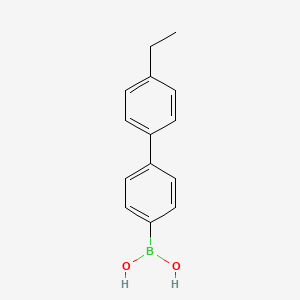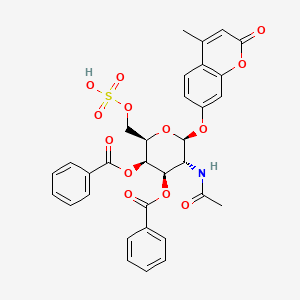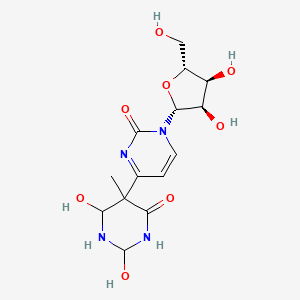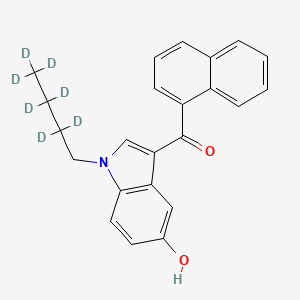
JWH 073 5-hydroxyindole metabolite-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 073 5-hydroxyindole metabolite-d7 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2 . It is intended for use as an internal standard for the quantification of JWH 073 5-hydroxyindole metabolite by GC- or LC-MS .
Synthesis Analysis
JWH 073 is one of several synthetic cannabinoids which have been included in smoking mixtures. JWH 073 5-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018 .
Molecular Structure Analysis
The molecular formula of JWH 073 5-hydroxyindole metabolite-d7 is C23H21NO2 . The structure includes a butyl chain attached to an indole group, which is further connected to a naphthalene group .
Chemical Reactions Analysis
JWH 073 5-hydroxyindole metabolite-d7 is intended for use as an internal standard for the quantification of JWH 073 5-hydroxyindole metabolite by GC- or LC-MS .
Physical And Chemical Properties Analysis
The molecular weight of JWH 073 5-hydroxyindole metabolite-d7 is 350.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 . The exact mass is 350.201166134 g/mol and the monoisotopic mass is 350.201166134 g/mol . The topological polar surface area is 42.2 Ų . The compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .
Scientific Research Applications
Forensic Chemistry & Toxicology
JWH 073 5-hydroxyindole metabolite-d7: is primarily used as an internal standard for the quantification of JWH 073 5-hydroxyindole metabolite by GC- or LC-MS . This application is crucial in forensic toxicology to identify and quantify substances in biological samples, particularly in cases involving the use of synthetic cannabinoids. The deuterated form provides a stable isotope-labeled standard that is essential for accurate mass spectrometry analysis.
Cannabinoid Receptor Research
The compound is a mildly selective agonist of the central cannabinoid (CB1) receptor . It’s used in research to understand the binding affinity and activity of synthetic cannabinoids on CB1 and CB2 receptors. This research has implications for developing new therapeutic agents that target these receptors.
Analytical Reference Standard
As an analytical reference standard, JWH 073 5-hydroxyindole metabolite-d7 is used to calibrate instruments and validate methods in analytical chemistry . This ensures that the results of chemical analyses are accurate and reproducible, which is vital for scientific research and quality control in pharmaceuticals.
Drug Abuse Research
This metabolite-d7 variant aids in studying the metabolism and excretion patterns of synthetic cannabinoids . It helps in understanding how these substances are processed by the body, which is valuable information for drug abuse research and developing treatments for addiction.
Pharmacokinetics and Metabolism Studies
Researchers use this compound to investigate the pharmacokinetics—how drugs are absorbed, distributed, metabolized, and excreted in the body . It’s particularly useful in studying the metabolic pathways of JWH 073 and related compounds.
Development of Therapeutic Agents
The detailed study of JWH 073 5-hydroxyindole metabolite-d7 can lead to the development of new therapeutic agents that mimic or block the effects of cannabinoids . This has potential applications in treating a variety of conditions, including pain, inflammation, and neurological disorders.
Mechanism of Action
Target of Action
The primary target of JWH 073 5-hydroxyindole metabolite-d7 is the central cannabinoid (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system in the human body, which plays a role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.
Mode of Action
JWH 073 5-hydroxyindole metabolite-d7 acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, JWH 073 5-hydroxyindole metabolite-d7 binds to the CB1 receptor and activates it, leading to a series of changes in the cells.
Pharmacokinetics
It is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related compounds JWH 015 and JWH 018 .
Safety and Hazards
properties
IUPAC Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3/i1D3,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGAGMUTAYXMMJ-NCKGIQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017307 |
Source


|
| Record name | JWH 073 5-hydroxyindole metabolite-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 073 5-hydroxyindole metabolite-d7 | |
CAS RN |
1630022-99-9 |
Source


|
| Record name | JWH 073 5-hydroxyindole metabolite-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


